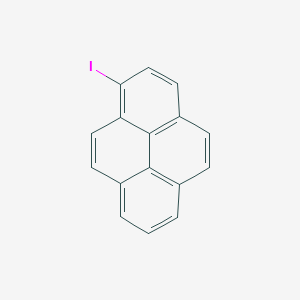

1-Iodopyrene

描述

Structure

3D Structure

属性

IUPAC Name |

1-iodopyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9I/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNJSSNWLUIMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543716 | |

| Record name | 1-Iodopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34244-15-0 | |

| Record name | 1-Iodopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Iodopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Iodopyrene

Direct Iodination Strategies Applied to the Pyrene (B120774) Core

Direct iodination of pyrene presents a straightforward approach to 1-iodopyrene, though it is not without its challenges. The electrophilic substitution of pyrene is known to occur preferentially at the 1, 3, 6, and 8 positions. uky.edu However, direct iodination reactions are often associated with low yields and the formation of insoluble byproducts. uky.edu

One documented method involves the use of iodine cyanide (ICN) to achieve the direct iodination of pyrene. uky.edursc.org Another approach utilizes periodic acid (H₅IO₆) in ethanol, which has been shown to produce this compound in a 40% yield. rsc.org This particular reaction highlights the dual reactivity of iodine oxyacids, which can act as either an oxygen electrophile or an iodine electrophile depending on the specific carbon position of the pyrene molecule. rsc.org For the more nucleophilic 1, 3, 6, and 8 positions of pyrene, the iodine atom of H₅IO₆ acts as the electrophile, leading to iodination. rsc.org

Halogen Exchange Reactions for the Synthesis of this compound

Halogen exchange reactions provide an alternative and often more efficient route to this compound, starting from other halogenated pyrene derivatives.

Conversion Pathways from 1-Bromopyrene (B33193) Precursors

A well-established method for synthesizing this compound is through a halogen exchange reaction starting from 1-bromopyrene. uky.eduthieme-connect.de This conversion is typically achieved by heating 1-bromopyrene with potassium iodide (KI) in the presence of copper(I) iodide (CuI). thieme-connect.de The reaction is often carried out in a high-boiling solvent such as hexamethylphosphoric triamide (HMPA). thieme-connect.de For instance, treating 1-bromopyrene with CuI and KI at 150-160°C for 6 hours can yield this compound in 84% yield. thieme-connect.de The Finkelstein reaction, a classic method for preparing alkyl iodides from chlorides or bromides, provides the fundamental principle for this type of halogen exchange. allen.in

Table 2: Synthesis of this compound from 1-Bromopyrene via Halogen Exchange

| Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| KI, CuI | HMPA | 150-160°C | 6 h | 84% | thieme-connect.de |

Organometallic Approaches in this compound Synthesis

Organometallic chemistry offers powerful tools for the formation of carbon-iodine bonds, providing another avenue for the synthesis of this compound.

Utilizing Lithiation-Mediated Pathways for Iodopyrene Formation

One organometallic strategy involves the lithiation of a pyrene derivative, followed by quenching with an iodine source. While direct lithiation of pyrene can be challenging, the lithiation of a more reactive precursor like 1-bromopyrene is a viable route. For example, 1-bromopyrene can undergo a lithium-halogen exchange reaction. uky.edu The resulting pyrenyllithium species can then be reacted with an iodine source to form this compound. This indirect halogen-iodine exchange, though potentially costly, is suitable for synthesizing high-purity iodoalkanes. manac-inc.co.jp

Strategic Optimization of Reaction Conditions and Yields in this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the context of halogen exchange reactions, the choice of solvent, temperature, and catalyst is critical. For instance, the use of a high-boiling polar aprotic solvent like HMPA facilitates the dissolution of reactants and promotes the desired nucleophilic substitution. thieme-connect.de

In organometallic approaches, careful control of temperature is essential to prevent side reactions. Lithiation reactions are typically performed at low temperatures, such as -78°C, to ensure the stability of the organolithium intermediate. uky.edu The development of closed-loop automation platforms that integrate Bayesian optimization can aid in the fine-tuning of various reaction parameters, including continuous and categorical variables, to enhance reaction outcomes. chemrxiv.org

Advanced Purification and Isolation Techniques for High-Purity Research-Grade this compound

Obtaining high-purity this compound is essential for its use in research and electronic applications. Common purification techniques include recrystallization and column chromatography. whiterose.ac.uk After synthesis, the crude product is often subjected to extraction and washing steps to remove inorganic salts and other impurities. thieme-connect.de For instance, after a halogen exchange reaction, the reaction mixture can be extracted with a solvent like dichloromethane (B109758) (CH₂Cl₂), dried, and concentrated. thieme-connect.de Subsequent recrystallization from an appropriate solvent system can then yield the purified product. thieme-connect.de In some cases, column-free protocols involving washing with boiling water have been employed to improve purity by removing salts and unreacted starting materials. whiterose.ac.uk

Advanced Reaction Chemistry and Derivatization of 1 Iodopyrene

Cross-Coupling Reactions Employing 1-Iodopyrene as a Coupling Partner

Cross-coupling reactions are a class of reactions in organic chemistry that involve the joining of two different chemical groups with the aid of a metal catalyst. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bond, which is more susceptible to oxidative addition to the metal catalyst than the corresponding C-Br or C-Cl bonds. This allows for reactions to proceed under milder conditions and often with higher yields. Both palladium and copper-based catalytic systems are extensively used to derivatize this compound.

Palladium catalysts are paramount in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. For this compound, these reactions open pathways to a diverse range of derivatives with tailored electronic and photophysical properties.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely used to synthesize arylalkynes. organic-chemistry.orglibretexts.org When this compound is used as the aryl halide, a variety of ethynylpyrene derivatives can be synthesized, which are valuable precursors for functional materials and fluorescent probes. researchgate.net

The reaction proceeds under mild conditions, often at room temperature, which is advantageous for complex molecule synthesis. wikipedia.org The high reactivity of the C-I bond in this compound ensures efficient coupling with a broad range of terminal alkynes.

General Reaction Scheme:

Pyrene-I + H−C≡C−R

Table 1: Examples of Sonogashira Coupling Reactions with Aryl Iodides This table presents representative examples of the Sonogashira coupling reaction with various aryl iodides, analogous to the reactivity of this compound.

| Aryl Iodide | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 96 |

| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu₂O | - | THF-DMA | 60 |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Benzene (B151609) | 95 (for bis(4-bromophenyl)acetylene) |

| Iodobenzene | 2-Methylbut-3-yn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 91 |

The Suzuki-Miyaura coupling reaction is a versatile palladium-catalyzed process that couples an organoboron compound with an organohalide. mdpi.com This reaction is a cornerstone for the synthesis of biaryls, polyaryls, and conjugated polymers. Using this compound as the organohalide partner, a wide variety of pyrene-containing biaryls and polymers can be constructed. These materials are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium acetate. The reactivity of this compound allows these couplings to proceed with high efficiency. mdpi.com

General Reaction Scheme:

Pyrene-I + R−B(OR')₂

Table 2: Examples of Suzuki Coupling for the Synthesis of Pyrene-Containing Biaryls This table showcases examples of Suzuki-Miyaura coupling reactions using pyrene-based substrates to form biaryl compounds.

| Pyrene (B120774) Substrate | Boronic Acid/Ester Partner | Catalyst | Base | Solvent | Yield (%) |

| 1,6-Dibromopyrene | Anthracene-9-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 32 |

| 1,6-Bis(dioxaborolane)pyrene | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Methanol/H₂O | 96 |

| 1-Bromopyrene (B33193) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 |

| 1,3,6,8-Tetrabromopyrene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. nih.gov This reaction is a key method for the synthesis of substituted alkenes. By reacting this compound with various alkenes, vinylpyrene derivatives can be synthesized. These derivatives serve as important monomers for polymerization and as building blocks for more complex conjugated systems.

A common catalyst for the Heck reaction is palladium(II) acetate, and a base such as triethylamine (B128534) is typically required to neutralize the hydrogen halide formed during the reaction. nih.gov

General Reaction Scheme:

Pyrene-I + H₂C=CHR

Table 3: Representative Heck Coupling Reactions with Aryl Iodides This table provides examples of Heck coupling reactions with aryl iodides, demonstrating the typical scope and conditions applicable to this compound.

| Aryl Iodide | Alkene Partner | Catalyst | Base | Solvent | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | 97 |

| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile | 95 |

| 1-Iodonaphthalene | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMF | 84 |

| 2-Iodoaniline | Estragole | Pd(OAc)₂ | Et₃N | DMF | 80 |

While palladium catalysis is dominant, copper-mediated reactions also offer powerful strategies for the derivatization of aryl halides like this compound, particularly for the formation of carbon-heteroatom bonds.

The Ullmann condensation, or Ullmann-type coupling, is a copper-catalyzed reaction of an aryl halide with alcohols, amines, or thiols. This reaction is a classical method for forming C-O, C-N, and C-S bonds. For this compound, Ullmann coupling provides access to a range of pyrenyl ethers, pyrenyl amines, and pyrenyl sulfides. These compounds are important in materials science, for instance, as hole-transporting materials in OLEDs.

The reaction typically requires a copper catalyst, often copper(I) iodide (CuI), a base such as potassium carbonate, and often a ligand to stabilize the copper catalyst. These reactions can require high temperatures. nih.gov

General Reaction Scheme:

Pyrene-I + H−X−R

Table 4: Examples of Ullmann-Type Coupling Reactions with Aryl Iodides This table presents examples of copper-mediated Ullmann-type couplings with aryl iodides, which are analogous to reactions with this compound.

| Aryl Iodide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Carbazole | CuI / Iridium photocatalyst | - | Dioxane | High (Visible light mediated) |

| 4-Iodotoluene | N-Boc-Sulfenamide | CuI | K₃PO₄ | Toluene | 85 |

| Iodobenzene | Aniline | CuI / Ligand | K₂CO₃ | Nitrobenzene | Moderate to High |

| Iodobenzene | Phenol | CuI | K₂CO₃ | Pyridine | Good |

Copper-Mediated Coupling Reactions

Cross-Coupling with Monocarborane Anions

The functionalization of pyrene with carborane cages has led to the development of novel materials with unique photophysical properties. One key strategy for the synthesis of such hybrids is the cross-coupling of this compound with carborane precursors.

A notable example is the synthesis of pyrene-substituted o-carborane (B102288) (PYoC). This is achieved through an Ullmann-type coupling reaction between o-carborane and this compound. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions have been successfully employed to create B-substituted pyrenyl derivatives of ortho-carborane. mdpi.com In these reactions, iodo derivatives of ortho-carborane are coupled with pyren-1-yl zinc bromide. mdpi.com This methodology allows for the precise installation of pyrene units onto the carborane cage at specific boron vertices, such as the 3-, 9-, and 12-positions. mdpi.com The resulting pyrene-carborane dyads exhibit interesting solid-state structures and photophysical behaviors. mdpi.com

The table below summarizes the synthesis of various pyrenyl derivatives of ortho-carborane via palladium-catalyzed cross-coupling.

| Carborane Precursor | Pyrene Reagent | Catalyst | Product | Yield |

|---|---|---|---|---|

| 9,12-diiodo-ortho-carborane | pyren-1-yl zinc bromide | (Ph3P)2PdCl2 | 9,12-di(pyren-1'-yl)-ortho-carborane | 68% |

Sila-Sonogashira Cross-Coupling for Extended π-Electron Conjugation

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, facilitating the extension of π-conjugated systems. While the direct Sila-Sonogashira coupling of this compound is a viable strategy, a closely related and widely used approach involves the Sonogashira coupling of 1-ethynylpyrene (B1663964), which can be readily synthesized from this compound.

For instance, 1-ethynylpyrene can be coupled with p-iodotoluene in the presence of a PdCl₂(PPh₃)₂ and CuI catalyst system to synthesize more complex, conjugated structures. researchgate.net This reaction exemplifies how the pyrene core can be extended to create larger aromatic systems with tailored electronic and photophysical properties. The resulting extended π-electron conjugation is crucial for applications in organic electronics and materials science.

Directed C-H Functionalization Strategies for Pyrene Scaffolds

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex organic molecules. mdpi.com In the context of pyrene chemistry, transition metal-catalyzed C-H activation provides a powerful tool for the regioselective introduction of functional groups, avoiding the need for pre-functionalized starting materials. mdpi.com

A prominent strategy involves the use of directing groups to control the site of C-H activation. For example, a picolinamide (B142947) moiety can be used as a bidentate directing group to achieve site-selective γ-C-H functionalization of amines. nih.gov This approach has been successfully applied to the C(2)-H arylation of pyrenylglycine derivatives with aryl iodides in a palladium(II)-catalyzed reaction. nih.gov This method allows for the synthesis of a library of C(2)-arylated pyrenylglycines, which are π-extended pyrene derivatives. nih.gov

Similarly, palladium-catalyzed C-H ortho-arylation of pyrene-1-carboxylic acid has been employed to synthesize a diverse range of C-H-arylated pyrene derivatives. researchgate.net This method provides convenient access to various arylated pyrene compounds with substituents at the C1 and C2 positions. researchgate.net The use of directing groups in these reactions is crucial for achieving high regioselectivity in the functionalization of the pyrene core.

Derivatization for Bio-Conjugation and Advanced Functional Probes

The unique photophysical properties of pyrene, such as its long fluorescence lifetime and sensitivity to the local environment, make it an excellent fluorophore for biological applications. Derivatization of this compound is a key step in the development of pyrene-based probes for bio-conjugation and the study of biomolecules.

Arylation of Purine (B94841) Nucleosides and Tryptophan Residues in Peptides

The site-selective modification of biomolecules is a crucial aspect of chemical biology. This compound can be utilized in the arylation of nucleosides and amino acid residues within peptides to introduce a fluorescent pyrene label.

Palladium-catalyzed direct C-H arylation has been developed for the modification of unprotected purine nucleosides with aryl iodides at the C8 position. nih.gov This allows for the straightforward, single-step introduction of various aryl groups, including pyrene, onto the purine core. nih.gov Pyrene-functionalized nucleosides can then be incorporated into DNA or RNA oligonucleotides to serve as fluorescent probes for studying nucleic acid structure and dynamics. nih.govnih.gov

Similarly, the C2-arylation of tryptophan residues in peptides can be achieved through palladium-catalyzed C-H activation with aryl iodides. researchgate.net This method allows for the selective modification of tryptophan-containing peptides, even in the presence of other reactive amino acid residues. researchgate.net The introduction of a pyrene moiety at a specific tryptophan residue can provide valuable information about protein conformation and interactions.

Multi-Component Reaction Approaches for Architecturally Complex Pyrene Derivatives

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and atom economy. wikipedia.orgwikipedia.org While direct participation of this compound in MCRs to generate complex pyrene derivatives is not extensively documented, MCRs can be strategically employed to synthesize precursors that are subsequently functionalized with pyrene.

An example of this approach is the use of the Ugi multi-component reaction to assemble a pyrenylglycine substrate. nih.gov This substrate, containing a picolinamide directing group, can then undergo a palladium(II)-catalyzed C(2)-H arylation in the non-K-region of the pyrene core to generate a library of C(2)-arylated pyrenylglycines. nih.gov This sequential strategy, combining the efficiency of an MCR with the precision of directed C-H functionalization, provides a versatile route to architecturally complex pyrene derivatives that would be challenging to access through traditional multi-step syntheses.

Applications of 1 Iodopyrene and Its Derivatives in Advanced Materials and Systems

Organic Electronics and Optoelectronic Devices

The pyrene (B120774) core, with its high charge carrier mobility and strong fluorescence, is a valuable component in organic electronic devices. researchgate.netuky.edu 1-Iodopyrene is a key intermediate for introducing the pyrene moiety into various molecular architectures, allowing for the fine-tuning of electronic and optical properties. uky.eduarizona.edu

The strategic modification of the pyrene ring through substitution is a critical factor in controlling the molecular packing and, consequently, the performance of pyrene-based semiconductors. researchgate.netuky.edu The introduction of electron-donating or electron-accepting groups allows for the precise tuning of their electro-optical properties. researchgate.net this compound is instrumental in these synthetic strategies, often utilized in cross-coupling reactions like Suzuki and Sonogashira couplings to create complex conjugated systems. uky.edupsu.edu For instance, the Ullmann-type reaction between this compound and phenothiazine (B1677639) yields 10-pyren-1-yl-10H-phenothiazine, a material with potential in molecular electronics. uky.edu

A notable example of a high-mobility pyrene-based semiconductor is 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), which has demonstrated a field-effect mobility of 2.1 cm² V⁻¹ s⁻¹ and a high on/off current ratio, showcasing the potential of pyrene derivatives in high-performance organic thin-film transistors (OTFTs). nih.gov

Pyrene derivatives are attractive for OLED applications due to their high fluorescence quantum efficiency and good charge carrier properties. nih.gov However, the tendency of planar pyrene molecules to form excimers in the solid state can lead to a red-shift in emission and reduced efficiency. nih.govrsc.org The design of non-planar pyrene derivatives helps to mitigate this issue. This compound is a key starting material for synthesizing such molecules. uky.edu

Pyrene-based materials can function as blue emitters, hole-transporting materials (HTMs), or electron-transporting materials (ETMs) in OLEDs. nih.govnih.gov For example, pyrene-benzimidazole derivatives have been developed as novel blue emitters. nih.gov In one study, an OLED using a pyrene-benzimidazole derivative as the non-doped emissive layer exhibited pure blue electroluminescence with a maximum external quantum efficiency (EQE) of 4.3%. nih.gov The performance of OLEDs can be significantly affected by factors such as the device architecture and the specific materials used for each layer. aps.orgmdpi.com

Table 1: Performance of select Pyrene-Based OLEDs

| Emissive Material | Device Structure | Max. EQE (%) | Luminance (cd/m²) | Color (CIE Coordinates) | Reference |

| Pyrene-Benzimidazole Derivative | Non-doped | 4.3 | 290 | Pure Blue (0.1482, 0.1300) | nih.gov |

| Py-03 (Pyrene-Pyridine HTM) | Doped | Not specified | Not specified | Not specified | nih.gov |

This table is for illustrative purposes and specific performance can vary based on full device architecture.

The high charge carrier mobility of pyrene makes it a suitable candidate for the active layer in OFETs. uky.eduresearchgate.net Pyrene derivatives have been utilized in p-type, and ambipolar OFETs. uky.edu The planar structure of pyrene facilitates close π-π stacking, which is conducive to efficient charge transport. researchgate.net

1-Imino nitroxide pyrene has been used to fabricate p-type OFETs with a mobility of up to 0.1 cm² V⁻¹ s⁻¹ and a low operating voltage. researchgate.net Another high-performance example is an OFET based on 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP), which achieved a high mobility of 2.1 cm² V⁻¹ s⁻¹ and an on/off ratio of 7.6 × 10⁶. nih.gov These results highlight the potential of pyrene-based materials to rival other well-studied organic semiconductors. nih.gov

Table 2: Performance of select Pyrene-Based OFETs

| Semiconductor | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Type | Reference |

| 1-Imino nitroxide pyrene | 0.1 | ~5 x 10⁴ | p-type | researchgate.net |

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | 2.1 | 7.6 x 10⁶ | p-type | nih.gov |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | up to 8.3 | Not specified | p-channel | sigmaaldrich.com |

This table provides examples and performance can be influenced by device fabrication and measurement conditions.

Organic photovoltaics offer the potential for low-cost, flexible, and lightweight solar energy conversion devices. wikipedia.orgenergy.gov Pyrene-based materials are being explored for their potential use in OPVs, often in conjunction with other materials in a bulk heterojunction structure. uky.eduwikipedia.org The efficiency of OPVs is dependent on factors such as the exciton (B1674681) diffusion length and carrier mobilities of the materials used. energy.gov

This compound can be used to synthesize pyrene-containing polymers and small molecules for use as donor or acceptor materials in OPVs. uky.edupsu.edu For instance, tripodal pyrene chromophores have been synthesized for semiconductor sensitization in dye-sensitized solar cells, a type of photovoltaic device. psu.edu The power conversion efficiency (PCE) of organic solar cells has been steadily increasing, with certified efficiencies for some devices exceeding 15% on a 1 cm² area. researchgate.netfraunhofer.de While specific high-performing pyrene-based OPVs are still an active area of research, the fundamental properties of pyrene derivatives make them promising candidates for future developments in this field. uky.edursc.org

This compound is a crucial precursor for creating a wide array of luminescent and charge-transporting materials. uky.eduresearchgate.net Luminescent materials, or phosphors, absorb energy and re-emit it as light. phosphor-technology.com The inherent fluorescence of the pyrene core makes its derivatives suitable for such applications. cymitquimica.comrsc.org

The modification of pyrene at the 1-position via this compound allows for the synthesis of molecules with tailored photophysical properties. uky.edu For example, pyrene-substituted o-carborane (B102288) dyads, synthesized from this compound, exhibit solid-state luminescent properties. researchgate.net The charge transport characteristics of pyrene derivatives are also a key area of investigation. beilstein-journals.orgresearchgate.net Pyrene-based materials have shown potential as both hole and electron transporting layers in electronic devices. nih.govbeilstein-journals.org The design of molecules with balanced charge transport is crucial for optimizing device performance. nih.gov

Supramolecular Chemistry and Self-Assembly Architectures

Supramolecular chemistry focuses on the organization of molecules through non-covalent interactions. nih.govwikipedia.org Molecular self-assembly, a key concept in this field, allows for the bottom-up construction of complex nanostructures. wikipedia.org Pyrene derivatives, due to their planar aromatic structure and potential for π-π stacking, are excellent candidates for building blocks in supramolecular systems. rsc.orgrsc.org

This compound can be used to introduce the pyrene moiety into molecules designed for self-assembly. d-nb.info For example, a pyrene derivative has been shown to self-assemble into well-defined nanorods in a hierarchical process. rsc.org The resulting supramolecular structures can exhibit unique properties and have potential applications in areas such as nanotechnology and materials science. wikipedia.org The formation of these architectures is often directed by a combination of forces including hydrogen bonding, metal coordination, and π-π interactions. wikipedia.orgfrontiersin.org

Pyrene as a Fluorescent Chromophore for Molecular Aggregation Studies

Pyrene and its derivatives are renowned for their excellent fluorescence properties. mdpi.com At low concentrations, they typically emit a strong blue fluorescence. mdpi.com However, at higher concentrations or in the solid state, pyrene molecules can form "excimers" (excited-state dimers) through π-π stacking interactions, which results in a red-shifted emission and often a decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). mdpi.comchemistryjournal.net This distinct change in fluorescence provides a powerful tool for studying molecular aggregation.

Conversely, the phenomenon of aggregation-induced emission (AIE) has been observed in some pyrene derivatives. mdpi.comnih.gov In AIE-active molecules, the restriction of intramolecular motion in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence emission. chemistryjournal.net The transition between ACQ and AIE can be tuned through molecular design, for instance, by altering the substituents on the pyrene core. mdpi.comnih.gov For example, the introduction of a cyanide group to a pyrene ethylene (B1197577) derivative can switch its behavior from ACQ to AIE. mdpi.com

Researchers have synthesized various pyrene derivatives to study their aggregation behavior. researchgate.net For instance, a study of four pyrene derivatives with benzene (B151609) or 4-tert-butyl benzene linked via an ester or amide showed that all formed supramolecular H-aggregates in solution. researchgate.net The study of such systems provides fundamental insights into how factors like H-bonding and steric effects can control the stacking of pyrene units in different states of aggregation. researchgate.net The ability to control these interactions is crucial for tailoring the properties of materials for optoelectronic devices. researchgate.net

Fabrication and Characterization of Pyrene-Based Supramolecular Gels and Organic Frameworks

The self-assembly of pyrene derivatives through non-covalent interactions like hydrogen bonding and π-π stacking can lead to the formation of supramolecular gels. rsc.orgmdpi.com These gels consist of nano- or micro-scale fibrous networks that immobilize the solvent. The morphology and properties of these gels can be controlled by modifying the structure of the pyrene-based gelator molecules.

For example, pyrene-appended glucono gelators with different alkyl spacer lengths have been shown to form supramolecular gels in organic aqueous solvents. rsc.org The gelator with a shorter spacer self-assembled into nanotubes due to well-ordered π-π stacking of the pyrene units, while a longer spacer led to the formation of nanofibers with a more disordered packing structure. rsc.org Interestingly, these two gels exhibited opposite circularly polarized luminescence (CPL) signals, demonstrating that subtle changes in molecular design can have a profound impact on the chiroptical properties of the resulting supramolecular assembly. rsc.org

In another study, co-assembled supramolecular gels were created by mixing two different pyrene derivatives. mdpi.comresearchgate.net The morphology of these gels could be tuned from spherical nanoparticles to a three-dimensional network of nanofibers by changing the molar ratio of the two components. mdpi.comresearchgate.net The mechanical properties of the co-assembled gels were also found to be controllable, highlighting the potential for creating materials with tailored functionalities. mdpi.com

Beyond gels, pyrene-based ligands have been extensively used to construct metal-organic frameworks (MOFs). liverpool.ac.ukrsc.org These materials are crystalline porous solids formed by the coordination of metal ions or clusters with organic linkers. liverpool.ac.uk Pyrene-based MOFs often exhibit high thermal stability and permanent porosity. jte.edu.vn For instance, a vanadium-based MOF constructed with a 1,3,6,8-tetrakis(p-benzoate)pyrene linker showed a high Brunauer–Emmett–Teller (BET) surface area of 1620 m²/g. jte.edu.vn The unique optical and electronic properties of the pyrene units can be integrated into the MOF structure, leading to applications in areas such as gas storage, separation, and catalysis. liverpool.ac.ukrsc.orgepfl.ch

Investigation of Host-Guest Interactions Involving Pyrene Moieties

The planar and electron-rich nature of the pyrene moiety makes it an excellent component for host-guest chemistry, where a host molecule can bind a guest molecule through non-covalent interactions. rsc.orgscispace.com The pyrene unit can participate in π-π stacking interactions with suitable guest molecules, particularly other planar aromatic compounds. researchgate.net

For example, a gold(I) complex bearing a pyrene-imidazolylidene ligand was shown to bind planar polyaromatic guests. researchgate.net The binding was facilitated by π-π stacking between the pyrene moieties of the host and the aromatic guest. researchgate.net The presence of additional functional groups capable of hydrogen bonding can further strengthen these interactions. researchgate.net

Pyrene-edged tetrahedral cages have also been developed as hosts for large hydrophobic guests like fullerenes. acs.org These cages can adapt their structure upon guest binding to maximize the binding affinity. acs.org The study of such host-guest systems is important for applications in sensing, molecular recognition, and the development of responsive materials. rsc.orgscispace.com The fluorescence of the pyrene unit can also be exploited to signal the binding of a guest molecule. researchgate.netbeilstein-journals.org

Photocatalysis and Environmental Remediation

The photoactive nature of pyrene and its derivatives has led to their exploration in photocatalysis and environmental remediation. osti.gov Under light irradiation, these molecules can generate reactive oxygen species (ROS), which are highly reactive chemical species that can be used to drive chemical reactions or degrade pollutants. rsc.org

Design and Evaluation of Pyrenyl-Carborane Hybrids in Photocatalytic Systems

Hybrid molecules combining a pyrene unit with a carborane cage have emerged as promising candidates for photocatalysis. researchgate.net101.37.83 Carboranes are electron-deficient boron clusters that can act as electron acceptors. researchgate.netresearchgate.net When a pyrene donor is linked to a carborane acceptor, efficient photoinduced electron transfer (PET) can occur, leading to a charge-separated state. researchgate.net101.37.83

For example, a series of pyrene-o-carborane-appended selenoviologens have been synthesized and shown to be effective for photocatalytic hydrogen evolution and the reduction of alkynes. 101.37.83 The pyrene-o-carborane heterojunction facilitates efficient PET, which in turn accelerates the generation of the active catalytic species. 101.37.83 The synthesis of these hybrids often involves cross-coupling reactions, for instance, between an iodo-carborane and a pyrene-containing molecule. mdpi.comresearchgate.net The strategic design of these pyrenyl-carborane systems allows for the tuning of their electronic and photophysical properties to optimize their photocatalytic performance. researchgate.netbohrium.com

Selective Regulation of Reactive Oxygen Species in Photooxidation Reactions

Photosensitizers can generate different types of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) via a Type II mechanism and superoxide (B77818) anion radicals (O₂•⁻) via a Type I mechanism. rsc.orgrsc.org The ability to selectively control the type of ROS produced is a significant challenge in photooxidation reactions. rsc.orgrsc.org

Recent research has shown that the construction of pyrene-based supramolecular organic frameworks (SOFs) can be used to regulate the generation of ¹O₂ and O₂•⁻. rsc.orgrsc.org In one study, a two-dimensional SOF was constructed in water using host-guest interactions between a pyrene derivative and cucurbit researchgate.neturil. rsc.orgrsc.org The formation of this framework led to a decrease in the generation of ¹O₂ and an increase in the production of O₂•⁻. rsc.orgrsc.org This selective regulation of ROS resulted in high photocatalytic efficiency for the aerobic oxidation of thioanisoles and the oxidative hydroxylation of arylboronic acids. rsc.orgrsc.org

This ability to control ROS production is crucial for developing selective and efficient photocatalytic systems. For instance, in the photooxidation of a mustard gas simulant, ¹O₂ was identified as the key ROS responsible for the selective oxidation to the less toxic sulfoxide. acs.org

Application of this compound as a Tracer for Polycyclic Aromatic Hydrocarbon Transformation in Ecosystems

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants that are widespread in the environment. umweltprobenbank.dewikipedia.org Understanding their transformation and fate is crucial for assessing their environmental impact. Due to its structural similarity to other PAHs, this compound can be used as a tracer to study the environmental transformation of this class of compounds. cymitquimica.com The presence of the iodine atom provides a unique label that can be tracked analytically.

For example, the degradation of pyrene by certain microorganisms has been shown to produce metabolites like 1-hydroxypyrene (B14473). wikipedia.org By introducing this compound into an environmental system, researchers can monitor its degradation products and pathways, providing insights into the transformation processes that affect other PAHs. This information is valuable for developing strategies for the bioremediation of PAH-contaminated sites.

Fluorescence Probes and Chemical Sensors

Fluorescent probes are indispensable tools in chemical and biological analysis, enabling the detection and quantification of a wide range of analytes with high sensitivity and selectivity. rsc.orgresearchgate.net Pyrene-based compounds are particularly well-suited for this purpose due to their distinct fluorescence characteristics. The strategic use of this compound as a precursor allows for the rational design of probes that can recognize specific molecules and signal their presence through changes in fluorescence.

Rational Design of Luminescent Pyrene-Based Probes for Molecular Recognition

The design of effective luminescent probes hinges on the principle of molecular recognition, where a receptor unit is tailored to bind selectively to a target analyte. sioc-journal.cn The pyrene unit, attached to this receptor, acts as a signaling component. This compound is a versatile starting material for creating such probes. Through cross-coupling reactions, such as the Sonogashira or Suzuki reactions, various recognition moieties can be attached at the 1-position of the pyrene core. psu.edu

For instance, the introduction of a thiourea (B124793) group via a this compound derivative led to a probe for Hg2+ ions. mdpi.com The binding of the mercury ion to the thiourea unit modulates the electronic properties of the pyrene, resulting in a detectable change in its fluorescence emission. mdpi.com Similarly, probes incorporating triazole units, synthesized from this compound, have been developed for the detection of metal ions. mdpi.com The chelation of the metal ion by the triazole moiety can either enhance or quench the pyrene fluorescence, depending on the specific design of the probe.

Another design strategy involves the creation of "turn-on" fluorescent probes, where the fluorescence is initially quenched and is restored upon binding to the analyte. This approach often leads to higher sensitivity and lower background signals. For example, a pyrene-based probe for the detection of the explosive picric acid was designed to have its fluorescence quenched in the ground state. The interaction with picric acid disrupts this quenching mechanism, leading to a significant increase in fluorescence intensity.

The table below summarizes key features of rationally designed pyrene-based probes derived from this compound.

| Probe Type | Target Analyte | Signaling Mechanism | Reference |

| Pyrene-Thiourea | Hg2+ | Excimer formation tuning | mdpi.com |

| Pyrene-Triazole | Hg2+ | Fluorescence quenching | mdpi.com |

| Pyrene-based chemodosimeter | Picric Acid | Fluorescence "turn-on" | mdpi.com |

Advanced Sensing Applications in Biological and Environmental Contexts

The utility of this compound-derived fluorescent probes extends to critical applications in biological and environmental monitoring. nih.govijabe.org Their high sensitivity allows for the detection of trace amounts of pollutants or biologically important molecules.

In the biological realm, these probes have been employed for cellular imaging. mdpi.com The ability of pyrene derivatives to readily penetrate cell membranes makes them suitable for intracellular sensing. For example, probes have been developed to monitor the levels of specific ions or reactive oxygen species within living cells, providing valuable insights into cellular processes and disease states. rsc.org The detection of 1-hydroxypyrene in urine serves as a biomarker for human exposure to polycyclic aromatic hydrocarbons (PAHs). nih.gov

Environmentally, pyrene-based sensors are instrumental in the detection of heavy metal ions, such as mercury, in water and soil samples. mdpi.com These sensors offer a rapid and cost-effective alternative to traditional analytical techniques. Test strips incorporating these probes have been developed for on-site environmental monitoring, enabling quick assessment of contamination levels. mdpi.com

Advanced Polymeric Materials and Nanocomposites

The incorporation of pyrene units into polymers and composites imparts unique optical and electronic properties to the resulting materials. This compound is a crucial starting material for the synthesis of these advanced materials, enabling the covalent attachment of the pyrene chromophore to polymer backbones or nanoparticle surfaces.

Synthesis and Functionalization of Pyrene-Containing Polymers and Silica (B1680970) Composites

This compound is a key reagent in the synthesis of pyrene-functionalized polymers and silica composites. Current time information in Bangalore, IN.core.ac.uk Suzuki coupling reactions are commonly employed to graft pyrene moieties onto polymer chains or the surface of silica nanoparticles. Current time information in Bangalore, IN. For instance, a boronic acid-functionalized polymer-coated silica can be reacted with this compound in the presence of a palladium catalyst to yield a pyrenyl-functionalized composite material. Current time information in Bangalore, IN. This material exhibits the characteristic fluorescence of the pyrene unit, making it suitable for applications in sensing and optoelectronics.

The functionalization of silica nanoparticles with pyrene derivatives can be achieved through a multi-step process. researchgate.netmdpi.comudea.edu.co First, the silica surface is modified to introduce reactive groups, such as vinyl or amino groups. rsc.org These groups can then be reacted with a this compound derivative to covalently attach the pyrene chromophore. The resulting pyrene-functionalized silica nanoparticles can be dispersed within a polymer matrix to create a nanocomposite with enhanced optical and mechanical properties.

The table below details examples of pyrene-containing polymers and composites synthesized using this compound.

| Material | Synthetic Method | Precursor from this compound | Application | Reference |

| Pyrenyl-functionalized polymer coated silica | Suzuki coupling | This compound | Fluorescence sensing | Current time information in Bangalore, IN. |

| Pyrene-grafted silica nanoparticles | Chelation-assisted hydroacylation | 1-Pyrenebutyraldehyde (derived from this compound) | Solid-state lighting | rsc.org |

Strategic Integration into Complex Polycyclic Aromatic Hydrocarbon (PAH) Architectures

This compound serves as a versatile building block for the construction of larger, more complex polycyclic aromatic hydrocarbon (PAH) architectures. worktribe.comcore.ac.ukwikipedia.org These extended π-systems exhibit unique electronic and photophysical properties that are of interest for applications in organic electronics. uky.edumdpi.com

Gold(I)-catalyzed cyclization reactions of enynes derived from this compound provide a powerful method for the synthesis of hydroacenes, which are partially saturated acene derivatives. d-nb.info This strategy allows for the creation of stable, extended polycyclic structures. d-nb.info

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used to integrate pyrene units into larger PAH frameworks. uky.edupsu.edu For example, reacting this compound with aryl boronic acids or terminal alkynes can lead to the formation of complex structures with tailored electronic properties. psu.eduresearchgate.net These materials have potential applications as organic semiconductors and emitters in organic light-emitting diodes (OLEDs). uky.edu The ability to precisely control the architecture of these PAHs through the strategic use of this compound is crucial for tuning their performance in electronic devices. uky.edu

Spectroscopic Characterization and Electronic Structure Elucidation of 1 Iodopyrene and Its Derivatives

Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and π-Conjugation

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. eag.com For pyrene (B120774) and its derivatives, the absorption spectrum is characterized by distinct bands that correspond to transitions between different electronic states of the π-conjugated system. lkouniv.ac.in The introduction of an iodine atom at the 1-position of the pyrene ring, and subsequent derivatization, can lead to noticeable changes in these absorption bands.

The extension of the π-conjugation system in pyrene derivatives, often achieved through reactions involving 1-iodopyrene, typically results in a bathochromic (red) shift of the absorption maxima. nih.govd-nb.inforesearchgate.net For instance, the direct conjugation of a corrole (B1231805) macrocycle to a pyrene moiety via an alkynyl group, synthesized from this compound, significantly alters the optical transitions in the Soret and Q-band regions of the corrole. nih.govd-nb.info This indicates a strong electronic interaction between the pyrene and the attached functional group, leading to a smaller HOMO-LUMO gap. lkouniv.ac.in

In a study of pyrene-based chromophores, the extension of π-conjugation in derivatives resulted in a 20-nm red shift of the longer wavelength band and higher extinction coefficients compared to unsubstituted pyrene. psu.edu However, in some cases, such as pyrene-carborane conjugates synthesized from this compound, significant electronic communication like σ-π conjugation was not obvious in the UV-Vis spectra, with the spectra retaining pyrene-like features. kyoto-u.ac.jp This suggests that the nature of the substituent and the type of linkage play a critical role in modulating the electronic structure.

Table 1: UV-Vis Absorption Data for Selected Pyrene Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| Pyrene | THF | 372 | ~200 | psu.edu |

| (1-pyrenyl-4-ethynyl-phenyl)-tris(4-carbomethoxyphenyl-4-ethynyl-phenyl)silane | THF | 393 | 36,567 | psu.edu |

| 4-(pyren-1-yl)benzaldehyde | CDCl₃ | - | - | rsc.org |

| 2,7-Di-tert-butylpyrene-4,5-dione | EtOH | 421 | - | rsc.org |

Note: Specific molar extinction coefficients for all compounds were not consistently available in the searched literature.

Photoluminescence Spectroscopy for Emission Properties and Quantum Yields

Photoluminescence (PL) spectroscopy provides insights into the emissive properties of molecules after they absorb light. horiba.comrenishaw.com The technique is instrumental in determining fluorescence quantum yields, which quantify the efficiency of the emission process. horiba.comnih.gov

The introduction of substituents on the pyrene core can dramatically alter its emission characteristics. For various 1-substituted pyrene derivatives, fluorescence quantum yields ranging from modest (0.19) to high (0.93) have been observed. nih.gov The nature of the substituent and its position on the pyrene ring are key factors in tuning these properties. uky.edu

Solution-State Photoluminescence Studies and Solvatochromism

In solution, the emission properties of pyrene derivatives can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.org This effect arises from the differential stabilization of the ground and excited electronic states by solvents of varying polarity. wikipedia.orgnih.gov

For many donor-π-acceptor (D-π-A) type molecules, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to a more polar excited state. sci-hub.semdpi.com This results in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases, because more polar solvents better stabilize the dipolar excited state. nih.gov This positive solvatochromism is a key feature of many functional dyes. sci-hub.se Conversely, negative solvatochromism, a hypsochromic (blue) shift with increasing solvent polarity, can also occur. wikipedia.org

Studies on pyrene derivatives have shown that their emission can be tuned by solvent polarity. researchsquare.com For instance, pyrene-carborane conjugates showed no additional emission bands in either polar or non-polar solvents, suggesting the absence of a strong ICT character in those specific systems. kyoto-u.ac.jp However, other pyrene derivatives exhibit significant solvatochromic shifts, indicating their potential for use as polarity-sensitive fluorescent probes. researchsquare.comaub.edu.lb

Solid-State Photoluminescence Investigations and Aggregation-Induced Emission

In the solid state, the photoluminescence of pyrene and its derivatives is often complicated by aggregation-caused quenching (ACQ), where close packing of molecules leads to non-radiative decay pathways and diminished fluorescence. researchgate.netresearchgate.net However, a counteracting phenomenon known as aggregation-induced emission (AIE) has been observed in certain pyrene derivatives. researchgate.netnih.gov AIE-active molecules are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. researchgate.netedp-open.org

This AIE effect is often attributed to the restriction of intramolecular rotations or vibrations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. edp-open.org The formation of specific aggregates, such as J-aggregates, has been linked to the AIE properties and mechanochromic luminescence (MCL) in some pyrene derivatives. nih.gov

In solid samples of pyrene-carborane conjugates, new emission bands around 430 nm and 460 nm were observed, which were absent in solution. kyoto-u.ac.jp These were attributed to emissions from two different aggregated states, demonstrating how solid-state packing can create new emissive species. kyoto-u.ac.jp The development of pyrene-based molecules with strong solid-state emission is a significant area of research for applications in organic light-emitting diodes (OLEDs). researchgate.net

Time-Resolved Emission Spectroscopy for Excited-State Dynamics

Time-resolved emission spectroscopy is a powerful technique for studying the dynamics of excited states, providing information on processes that occur on picosecond to nanosecond timescales after photoexcitation. wikipedia.orgyoutube.com By measuring the decay of the fluorescence intensity over time, one can determine the excited-state lifetime (τ), which is an intrinsic property of a molecule in a specific environment. youtube.com

This technique can distinguish between different emissive species that may have overlapping steady-state spectra but different decay kinetics. kyoto-u.ac.jp For example, in pyrene-carborane derivatives, time-resolved measurements helped differentiate between locally excited (LE) emission and emissions from two distinct aggregated states. kyoto-u.ac.jp The LE emission at 400 nm was observed alongside aggregate emissions at 430 nm and 460 nm, with the peak at 460 nm becoming dominant about 5 ns after excitation in some samples. kyoto-u.ac.jp

Time-resolved fluorescence has also been used to study the complex photophysical dynamics of donor-acceptor systems involving pyrene. researchgate.netmpg.de These studies can reveal processes like solvent relaxation and electronic restructuring of charge-transfer species following excitation. mpg.de The combination of steady-state and time-resolved spectroscopy provides a comprehensive picture of the photophysical behavior of this compound derivatives. researchgate.netaps.org

Nuclear Magnetic Resonance Spectroscopy for Molecular Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis of Pyrene Derivatives

¹H NMR spectroscopy is routinely used to confirm the structure of synthesized pyrene derivatives. doi.orgnih.govrsc.orgpreprints.org The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals provide a fingerprint of the molecule's structure. studymind.co.ukdocbrown.info

The aromatic region of the ¹H NMR spectrum of pyrene derivatives typically shows a complex set of multiplets corresponding to the protons on the pyrene core. nih.govrsc.org For 1-substituted pyrenes, the introduction of the substituent breaks the molecule's symmetry, leading to distinct signals for each of the nine pyrene protons. The chemical shifts and coupling constants of these protons are influenced by the electronic nature of the substituent.

Table 2: Representative ¹H NMR Data for Protons on Substituted Pyrene Rings

| Compound/Fragment | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| N′-Pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester | DMSO-d₆ | 9.22 | s | -CH=N- | nih.gov |

| 8.82–8.70 | d | Ar-H | nih.gov | ||

| 8.46–8.44 | d | Ar-H | nih.gov | ||

| 8.13–8.09 | t | Ar-H | nih.gov | ||

| 5-Pyren-1-yl-thiophene-2-carbaldehyde | CDCl₃ | 9.99 | s | -CHO | rsc.org |

| 8.39–8.41 | d | Ar-H | rsc.org | ||

| 8.01–8.12 | m | Ar-H | rsc.org | ||

| 4-(pyren-1-yl)benzaldehyde | CDCl₃ | 10.15 | s | -CHO | rsc.org |

| 8.18–8.25 | m | Ar-H | rsc.org |

Note: 'Ar-H' refers to aromatic protons on the pyrene ring. 's' denotes singlet, 'd' doublet, 't' triplet, and 'm' multiplet.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study species with unpaired electrons, such as radicals and many metal complexes. ciqtekglobal.com

In the study of pyrene derivatives, EPR is invaluable for characterizing radical cations and anions. For instance, the oxidation of thiophene-modified pyrene derivatives generates radical cations whose magnetic properties can be investigated by EPR spectroscopy. scielo.brscielo.br The g-factor and hyperfine coupling constants obtained from EPR spectra provide information about the distribution of the unpaired electron spin density within the molecule. scielo.brscielo.br For example, in thiophene-modified pyrene radical cations, the EPR data suggested that the cationic charge is primarily located on the pyrene moiety. scielo.brscielo.br

EPR is also crucial for studying metal complexes of pyrene. The technique can reveal the oxidation state of the metal ion, the geometry of the complex, and the nature of the metal-ligand bonding. mdpi.com For example, EPR studies on copper(I)-quinone-pyrene complexes have provided insights into their redox properties and the stability of the radical species formed upon one-electron reduction. nih.gov In another study, EPR spectroscopy was used to investigate the magnetic properties of a Cu(II) complex of a pyrene hydrazone, indicating weak antiferromagnetic exchange between the copper ions. mdpi.com Furthermore, EPR has been employed to study paramagnetic metallofullerenes embedded within a pyrene-based covalent organic framework (Py-COF), demonstrating its utility in probing the local environment of spin probes in porous materials. ciqtekglobal.com

Irradiation of pyrene single crystals with X-rays or gamma rays produces hydrogen-adduct radicals, which have been successfully identified and characterized using EPR spectroscopy. iaea.orgtandfonline.com The analysis of the angular dependence of the EPR spectra allowed for the identification of different radical species, such as 2-H₂-pyrene and 3-H₂-pyrene. iaea.orgtandfonline.com

Table 2: EPR Data for Selected Pyrene Radical Species

| Species | g-factor | Hyperfine Coupling Constant (A) | Notes |

| Thiophene-modified pyrene radical cation (1•+) | 2.0032 | A(¹H) = 3.82 G (4H) | Indicates hyperfine coupling with four hydrogen atoms on the pyrene ring. scielo.brscielo.br |

| 2-H₂-pyrene radical | - | - | Identified in irradiated pyrene single crystals. tandfonline.com |

| 3-H₂-pyrene radical | - | Lines separated by 2 gauss | Identified in irradiated pyrene single crystals. tandfonline.com |

This table is generated based on data from multiple sources. scielo.brscielo.brtandfonline.com

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). savemyexams.com For this compound, the molecular ion peak (M⁺•) in the mass spectrum would correspond to its molecular weight. Since iodine is monoisotopic (¹²⁷I), the molecular ion peak will be a single peak, unlike compounds containing chlorine or bromine which exhibit characteristic M+2 peaks. docbrown.info

The fragmentation pattern observed in the mass spectrum of this compound is crucial for its structural elucidation. The C-I bond is relatively weak and its cleavage is expected to be a prominent fragmentation pathway. docbrown.info This would result in a significant peak corresponding to the pyrenyl cation ([C₁₆H₉]⁺) and the loss of an iodine radical. The analysis of the fragmentation of iodoalkanes, such as 1-iodopropane (B42940) and 1-iodobutane, shows that the cleavage of the C-I bond is a major fragmentation process, often leading to the base peak in the spectrum. docbrown.infodocbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition. uni-saarland.de

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Description |

| 328 | [C₁₆H₉I]⁺• | Molecular ion (M⁺•) |

| 201 | [C₁₆H₉]⁺ | Loss of an iodine radical (•I) |

| 127 | [I]⁺ | Iodine cation |

This table is generated based on predicted fragmentation patterns.

Infrared Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups and to study the vibrational modes of a molecule. wikipedia.org For a molecule to be IR active, its vibration or rotation must cause a net change in the molecular dipole moment. iitk.ac.in A polyatomic molecule like this compound has 3N-6 vibrational modes, where N is the number of atoms. iitk.ac.in

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrene skeleton and the C-I bond. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. uwimona.edu.jm The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. lkouniv.ac.in Out-of-plane C-H bending vibrations are also characteristic and their position depends on the substitution pattern of the aromatic ring. lkouniv.ac.in

Table 4: Expected Infrared Absorption Regions for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1400 | Aromatic C=C stretching |

| Below 600 | C-I stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

This table is generated based on general principles of infrared spectroscopy. uwimona.edu.jmlkouniv.ac.in

Theoretical and Computational Investigations of 1 Iodopyrene

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Photophysical Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgmpg.descispace.com It is a versatile tool for predicting the properties of molecules like 1-iodopyrene.

DFT calculations can elucidate the electronic structure of this compound by determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic properties and reactivity. scirp.org For pyrene (B120774) and its derivatives, the positions of substituents can significantly influence the optoelectronic and photophysical characteristics. mdpi.com The introduction of an iodine atom at the 1-position of the pyrene core is expected to modulate these properties. Theoretical studies on monochlorinated pyrenes have shown that the substitution position affects the stability and chemical reactivity, with 1-chloropyrene (B1222765) being the most stable isomer. scirp.org A similar trend can be anticipated for this compound.

The reactivity of this compound can also be assessed using DFT. Descriptors such as chemical potential, hardness, and electrophilicity index can be calculated to predict how the molecule will interact with other chemical species. imist.ma For instance, the extended π-system of this compound can lower its oxidation potential, facilitating the generation of hypervalent iodine species in electrochemical reactions. researchgate.net

Furthermore, DFT and its time-dependent extension (TD-DFT) are invaluable for predicting photophysical parameters. imist.ma These methods can calculate absorption and emission spectra, oscillator strengths, and excited-state properties. researchgate.netkyoto-u.ac.jp The introduction of an iodine atom can influence the fluorescence and phosphorescence properties of the pyrene core due to the heavy-atom effect, which can enhance intersystem crossing from singlet to triplet excited states.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrene | -5.89 | -2.05 | 3.84 | 0.00 |

| This compound (Hypothetical) | -5.95 | -2.20 | 3.75 | 1.50 |

Note: The values for this compound are hypothetical and for illustrative purposes, based on general trends observed for halogenated pyrenes.

Molecular Dynamics Simulations for Understanding Aggregation Behavior and Self-Assembly

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govbiorxiv.orgnih.gov These simulations can provide detailed insights into the aggregation behavior and self-assembly of molecules like this compound in various environments. nih.gov

The pyrene moiety is well-known for its propensity to form π-π stacking interactions, which can lead to the formation of aggregates and self-assembled structures. mdpi.com MD simulations can model these non-covalent interactions to understand how individual this compound molecules come together in solution or on a surface. nih.gov By simulating a system containing multiple this compound molecules, researchers can observe the spontaneous formation of dimers, oligomers, and larger aggregates. nih.govmdpi.com

MD simulations are also crucial for understanding the thermodynamics and kinetics of aggregation. By analyzing the simulation trajectories, it is possible to calculate the free energy of dimerization and aggregation, providing a measure of the stability of the assembled structures. chemrxiv.org Furthermore, these simulations can shed light on the pathways of self-assembly, showing how molecules transition from a disordered state to an ordered arrangement. rsc.org This understanding is vital for the design of materials with controlled morphologies. cdmf.org.br

| Parameter | Description | Information Gained |

|---|---|---|

| Potential Energy | The total energy of the system due to intermolecular and intramolecular forces. | Stability of aggregates. |

| Radial Distribution Function | The probability of finding a particle at a certain distance from another particle. | Intermolecular distances and packing. |

| Order Parameters | Quantify the degree of orientational or positional order in the system. | Formation of ordered structures. |

| Cluster Analysis | Identifies groups of aggregated molecules. | Size and distribution of aggregates. nih.gov |

Computational Modeling of Reaction Pathways and Mechanistic Insights

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and products, and calculate the activation energies that govern the reaction rates. numberanalytics.comnih.govchemrxiv.org

For reactions involving this compound, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Ullmann couplings), computational modeling can provide a detailed step-by-step picture of the catalytic cycle. researchgate.net For example, in a palladium-catalyzed Sonogashira coupling, DFT calculations can model the oxidative addition of this compound to the palladium catalyst, the transmetalation step with the copper acetylide, and the final reductive elimination to form the C-C coupled product. These calculations can help rationalize the observed regioselectivity and stereoselectivity of a reaction.

Mechanistic studies can also be performed on reactions where this compound is a product, such as the iodination of pyrene. Computational modeling can help to understand the electrophilic aromatic substitution mechanism and predict the most likely site of substitution on the pyrene ring. Furthermore, computational methods can be used to explore novel reactivity, such as the electrochemical generation of hypervalent iodine species from this compound for use in C-N coupling reactions. researchgate.net These studies can reveal the role of the extended π-system in lowering the oxidation potential and stabilizing the reactive intermediates. researchgate.net

The use of advanced computational techniques, such as those combining quantum mechanics with molecular mechanics (QM/MM), allows for the study of reactions in complex environments, such as in solution or at the active site of an enzyme. numberanalytics.com

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are highly effective in predicting the spectroscopic signatures of molecules like this compound, which is essential for its characterization and for interpreting experimental data. kyoto-u.ac.jp

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound. These predicted spectra can aid in the assignment of experimental NMR signals and can be particularly useful for distinguishing between different isomers.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated using computational methods. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data. This can help in identifying the characteristic vibrational modes of the molecule, including those associated with the C-I bond and the pyrene backbone.

UV-Vis Spectroscopy: As mentioned earlier, TD-DFT is the method of choice for predicting the electronic absorption spectrum (UV-Vis) of this compound. kyoto-u.ac.jp It can calculate the energies of electronic transitions and their oscillator strengths, which correspond to the positions and intensities of the absorption bands. These calculations can help to understand the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions.

Intermolecular Interactions: Computational chemistry also allows for a detailed analysis of the intermolecular interactions that govern the behavior of this compound in the solid state and in solution. chemrxiv.org Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. This can provide a quantitative understanding of the forces driving π-stacking and halogen bonding.

Rational Design Principles for Novel Pyrene-Based Materials through Computational Methods

Computational methods are at the forefront of the rational design of novel materials. mdpi.com By providing a deep understanding of structure-property relationships, these methods can guide the synthesis of new pyrene-based materials with tailored optical, electronic, and self-assembly properties. rsc.orgaip.org

For instance, if the goal is to design a fluorescent sensor based on this compound, computational screening can be used to predict how the fluorescence properties of the molecule will change upon binding to a specific analyte. TD-DFT calculations can be performed on the this compound-analyte complex to see if there is a detectable shift in the emission wavelength or a change in the fluorescence quantum yield.

In the field of organic electronics, computational modeling can be used to design this compound derivatives with improved charge transport properties for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net DFT calculations can predict the HOMO and LUMO energy levels to ensure efficient charge injection from the electrodes, as well as the reorganization energies, which are related to the charge mobility.

Future Research Directions and Emerging Opportunities in 1 Iodopyrene Chemistry

Exploration of Novel and Sustainable Synthetic Pathways for 1-Iodopyrene and its Precursors

The synthesis of this compound and its precursors is a critical first step for its broader application. While traditional methods exist, future research is geared towards developing more efficient, selective, and sustainable synthetic routes.

Direct iodination of pyrene (B120774) is often challenging due to poor yields and the insolubility of the resulting iodide derivative. uky.edu One documented method involves the use of iodine cyanide. uky.edu An alternative, though less common, pathway is the conversion of 1-bromopyrene (B33193) to this compound in the presence of copper(I) iodide and potassium iodide. uky.edu The development of novel synthetic methodologies, such as those utilizing transition metal-catalyzed C-H activation, could provide more direct and efficient routes to this compound and other functionalized pyrenes. rsc.orgmdpi.com For instance, Ru(II)-catalyzed C-H bond activation has been successfully used to create 2- and 2,7-functionalized pyrene derivatives. rsc.org

Furthermore, there is a growing emphasis on "green chemistry" principles. Future synthetic strategies will likely focus on minimizing waste, using less hazardous reagents, and employing catalytic methods to improve atom economy. For example, the use of mechanochemistry, or solvent-free reactions, presents an intriguing avenue for the synthesis of pyrene derivatives, potentially leading to different reaction pathways and product selectivities compared to traditional solution-based methods. acs.org The development of one-step synthesis methods, as demonstrated for other complex organic molecules, could also significantly enhance the efficiency of producing this compound precursors. researchgate.net

A key precursor for many pyrene derivatives is 1-pyreneboronic acid, which can be synthesized from 1-bromopyrene. uky.edu Research into more direct and sustainable methods for producing this and other key intermediates will be crucial. This includes exploring alternative borylation techniques and expanding the library of pyrene-based building blocks. acs.org

Development of Advanced Functional Materials with Precisely Tunable Optoelectronic Properties

This compound serves as a crucial building block for a wide array of advanced functional materials with applications in organic electronics. uky.educymitquimica.com The ability to precisely tune the optoelectronic properties of these materials is a major focus of current and future research.

The introduction of substituents at specific positions on the pyrene core can significantly alter its electronic and photophysical properties. mdpi.comworktribe.com The 1-, 3-, 6-, and 8-positions are particularly susceptible to electrophilic substitution, allowing for the straightforward introduction of various functional groups. uky.edu The synthesis of asymmetrically substituted pyrene derivatives, often facilitated by intermediates like this compound, allows for the creation of donor-acceptor (D-A) type luminogens. worktribe.com These materials can exhibit intramolecular charge transfer (ICT), leading to tunable emission colors across the visible spectrum, from blue to yellow. worktribe.comacs.org

Future research will focus on creating materials with even more precisely controlled properties. This includes the development of pyrene-based materials that exhibit:

Full-color emission: By carefully selecting and positioning donor and acceptor groups, it is possible to create materials that emit light across the entire visible spectrum. worktribe.com

High quantum yields: Maximizing the efficiency of light emission is crucial for applications in devices like organic light-emitting diodes (OLEDs). worktribe.com

Aggregation-Induced Emission (AIE): While many pyrene derivatives suffer from aggregation-caused quenching (ACQ) in the solid state, designing molecules that exhibit AIE could lead to highly emissive solid-state materials. mdpi.comchemrxiv.org

Near-Infrared (NIR) Emission: The synthesis of pyrene derivatives with strong donor and acceptor groups has led to materials that emit in the red to NIR region, a property that was previously unreported for monomeric pyrenes. nih.gov

The following table summarizes the tunable optoelectronic properties of some pyrene derivatives:

| Derivative Type | Substituents/Strategy | Resulting Property | Potential Application |

| Asymmetric D-A Luminogens | Donor/Acceptor groups at 1-, 3-, and 5-positions | Tunable emission from deep blue to yellow. worktribe.com | Full-color displays, fluorescence imaging. worktribe.com |

| PN-Heterocyclic Pyrenes | Fused phosphorus and nitrogen heterocycles | Tunable emission from blue to red. acs.org | Optoelectronic devices. acs.org |

| Donor-Acceptor Pyrenes | Strong donors at 2,7-positions and acceptors at K-region | Emission in the red to NIR region. nih.gov | Bio-imaging, night-vision devices. nih.gov |

| Amphiphilic Styrene-Based Pyrenes | Cyanostilbene functionalization | Dynamic fluorescence switching from green to blue. mdpi.com | Photoresponsive inks, anti-counterfeiting. mdpi.com |

Interdisciplinary Applications in Biomedical Diagnostics and Targeted Environmental Solutions